Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C8H7N3O2S |
|---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
methyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H7N3O2S/c1-13-7(12)4-2-3-5-6(10-4)11-8(9)14-5/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
DLWYTCMWXIOBHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 1-(3,5-Dibromopyridin-2-yl)thiourea
- Reaction: 3,5-dibromo-2-aminopyridine reacts with thiocyanamide in tetrahydrofuran (THF).
- Conditions: Reflux at 50–80°C for approximately 12 hours.
- Notes: Benzoyl chloride may be added to facilitate the reaction and improve yields.
Step 2: Cyclization to 6-Bromothiazolo[4,5-b]pyridine-2-amine
Step 3: Nucleophilic substitution with isoamyl nitrite
- Reaction: Treatment with isoamyl nitrite at 95–120°C introduces the nitroso group, facilitating ring closure.
Step 4: Carbonylation to this compound
Step 5: Hydrolysis to the free acid (optional)
- Reaction: Methyl ester hydrolysis with sodium hydroxide at 10–30°C yields the corresponding carboxylic acid.
This multi-step pathway, detailed in patent literature, emphasizes the strategic use of halogenation, cyclization, and carbonylation to construct the fused heterocyclic framework efficiently.
Alternative Routes: Transition Metal-Catalyzed Cyclization
Recent advances include transition metal-catalyzed cyclizations, notably palladium-catalyzed carbonylations, which enable direct formation of the heterocyclic core from suitable precursors. An example involves:
- Starting materials: 2-aminopyridines substituted with halogens or other leaving groups.
- Reaction conditions: Under CO atmosphere with palladium catalysts in polar solvents like methanol.
- Outcome: Direct formation of this compound with high regioselectivity and yields.
This approach offers a more streamlined synthesis but requires precise control over reaction parameters.
Summary Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Key Intermediates | Advantages | References |
|---|---|---|---|---|---|
| Single-step from chloronitropyridines | Chloronitropyridines + Thioamides | 50–80°C, reflux | Thiazolo[5,4-b]pyridines | Simple, rapid | |
| Multi-step halogenation & cyclization | 3,5-Dibromo-2-aminopyridine derivatives | NaH, CO, Pd catalyst, 85–120°C | This compound | High yield, versatile | , |
| Transition metal-catalyzed carbonylation | Halogenated pyridines | Pd catalyst, CO, 100°C | Methyl ester directly | Efficient, regioselective |
Notes on Reaction Parameters and Optimization
- Temperature Control: Precise temperature management is critical at each step, typically ranging from 50°C for initial substitution to over 100°C for cyclization and carbonylation.
- Catalyst Selection: Palladium catalysts are preferred for carbonylation steps due to their efficiency and selectivity.
- Solvent Choice: Tetrahydrofuran and methanol are commonly used solvents, with the latter facilitating carbonylation reactions.
- Reaction Time: Varies from several hours to overnight, optimized based on substrate reactivity and desired yield.
Chemical Reactions Analysis
Acylation Reactions
The 2-amino group undergoes facile acylation with activated carbonyl reagents.
Mechanistic Insight : Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, stabilized by DMAP as a catalyst.
Chlorination and Diazotization
The 2-amino group can be converted to chloro derivatives via diazotization.
Application : Chlorinated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).
Hydrolysis and Functionalization
The ester group undergoes hydrolysis to carboxylic acid or amide derivatives.
Note : Hydrolysis conditions influence product selectivity (amide vs. acid).
Heterocyclic Annulation
The compound participates in cyclocondensation to form fused heterocycles.
Significance : Annulation expands π-conjugation, enhancing biological activity (e.g., kinase inhibition).
Cross-Coupling Reactions
The thiazole ring supports metal-catalyzed cross-coupling.
| Reagent/Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|
| Pd(dppf)Cl₂, 2-methyl-5-nitrophenylboronic acid (Suzuki) | 4-(2-Bromothiazolo[5,4-b]pyridin-7-yl)morpholine | 40% | Intermediate for c-KIT inhibitors |
Application : Used in synthesizing kinase inhibitors (e.g., 6r , IC₅₀ = 4.77 μM against c-KIT mutants) .
Pharmaceutical Relevance
Scientific Research Applications
Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
a. Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 849067-96-5)
- Structural Difference : Replaces the thiazole ring with a pyrrole ring, reducing sulfur-mediated reactivity.
- Impact : Pyrrolo derivatives exhibit lower metabolic stability due to the absence of sulfur, which often enhances drug half-life. The similarity score (0.71) suggests moderate structural overlap but distinct electronic properties .
b. (R)-Methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate (CAS: 1426654-48-9)
- Structural Difference: Contains an imidazo[4,5-b]pyridine core instead of thiazolo, with additional bulky substituents (2-chlorobenzylamino, dihydroindenyl).
- Bulky groups may hinder solubility but improve selectivity in kinase inhibition .
c. Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS: 1019108-05-4)
- Structural Difference: Lacks the 2-amino group and thiazole ring.
- Impact: Absence of the amino group reduces hydrogen-bonding capacity, limiting interactions with DNA or enzymes. This compound is primarily a synthetic intermediate, unlike the more functionally versatile 2-amino derivative .
Substituent Effects
a. 3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48g)
- Key Features : A carboxylic acid at position 5 and a 4-chlorobenzyl group.
- Comparison: The carboxylic acid (vs. The 4-chlorobenzyl group introduces steric hindrance, possibly reducing metabolic clearance compared to the smaller methyl group in the main compound .
b. 6-(2-Hydroxybenzoyl)-3-(4-methoxybenzyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48f)
- Key Features : A 4-methoxybenzyl substituent and 2-hydroxybenzoyl group.
- Comparison: The methoxy group improves solubility in polar solvents, while the hydroxybenzoyl moiety may confer antioxidant properties absent in the 2-aminothiazolo analog .
Physicochemical Properties
Biological Activity
Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activities
This compound is primarily recognized for its roles in anticancer and anti-inflammatory activities. The compound has been shown to interact with various biological targets, leading to significant pharmacological effects.
Anticancer Activity
Research has demonstrated that derivatives of the 2-aminothiazole scaffold exhibit potent anticancer properties. For instance, a study highlighted the efficacy of a related compound that inhibited VEGFR-2 with an IC50 of 0.40 ± 0.04 µM, showcasing its potential against leukemia and prostate cancer cells . this compound's mechanism likely involves disruption of key signaling pathways associated with tumor growth and metastasis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a synthesis study involving various 2-aminothiazole derivatives, compounds demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are critical mediators in inflammatory processes. The IC50 values for COX-1 and COX-2 inhibition ranged from 1.00 to 6.34 μM and 0.09 to 0.71 μM respectively, indicating strong anti-inflammatory potential .
The biological activity of this compound can be attributed to its ability to form specific interactions with target proteins:
- Binding Interactions : Molecular docking studies have revealed that the compound can form hydrogen bonds and hydrophobic interactions with active sites of target enzymes such as PDE5 and COX isoforms. For example, strong hydrogen bonds with Gln817:A were noted, enhancing the binding affinity and specificity towards these targets .
- Cell Cycle Modulation : In cell-based assays, certain derivatives were shown to induce G0/G1 cell cycle arrest and apoptosis in leukemia cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Study A : A derivative was tested against K562 leukemia cells, showing an IC50 value of 0.78 µM. The mechanism involved prevention of Hec1 and Nek2 interactions, leading to apoptosis induction .
- Study B : Another investigation assessed the compound's effects on various cancer cell lines (NCI-H522 non-small cell lung, HT29 colon). The results indicated significant growth inhibition percentages (GI%) ranging from 25% to over 41% across different cancer types .
Data Tables
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | VEGFR-2 | 0.40 ± 0.04 | Anticancer |
| Derivative A | COX-1 | 1.00 - 6.34 | Anti-inflammatory |
| Derivative B | COX-2 | 0.09 - 0.71 | Anti-inflammatory |
| Compound C | K562 Cells | 0.78 | Induces Apoptosis |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate?
- Methodology : Multi-step synthesis routes are commonly employed. For example, cyclocondensation of thiouracil derivatives with halogenated quinoxalines (e.g., 2,3-dichloroquinoxaline) in ethanol/triethylamine, followed by reflux in DMF to form the thiazolo-pyridine core . Hydrolysis of ester intermediates (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) under basic conditions can yield carboxylic acid derivatives, which may be esterified to obtain the target compound .
- Key Parameters : Solvent polarity (DMF for cyclization), temperature (reflux conditions), and catalyst/base selection (TEA for deprotonation).
Q. How can this compound be purified to achieve >97% purity for biological assays?
- Methodology : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). For polar impurities, reverse-phase HPLC with acetonitrile/water (0.1% TFA) is recommended .
- Validation : Monitor purity via HPLC (UV detection at 254 nm) and confirm by melting point analysis (if crystalline) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR to confirm substituent positions and esterification.
- IR : Detect characteristic peaks for amine (-NH, ~3300 cm) and ester (C=O, ~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] = 224.08) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) in derivatives of this compound be resolved?
- Methodology :
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing (e.g., triclinic systems with space group P1, as seen in related pyrazolo[1,5-a]pyridine derivatives) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) .
Q. What strategies enable regioselective functionalization of the thiazolo[4,5-b]pyridine core?
- Methodology :
- Electrophilic Substitution : Nitration at the 4-position using HNO/HSO, followed by reduction to introduce amines.
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc), KCO, DMF/HO) .
- Protection/Deprotection : Use Boc groups for amine protection during multi-step syntheses .
Q. How can stability studies be designed to assess degradation pathways under varying pH and temperature?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C.
- Analytical Monitoring : Track degradation via LC-MS to identify byproducts (e.g., hydrolysis of the ester group to carboxylic acid) .
- Storage Recommendations : Store in airtight containers at room temperature, desiccated to prevent hygroscopic degradation .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data (e.g., inconsistent IC values) across studies?
- Methodology :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines (e.g., MTT assay for cytotoxicity).
- Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazolo[5,4-c]pyridine derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
